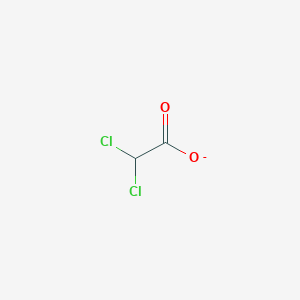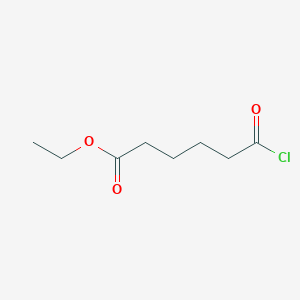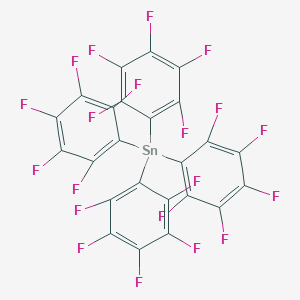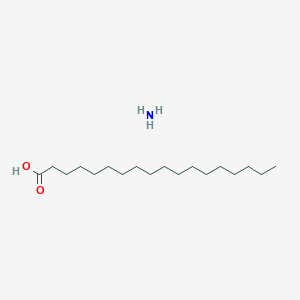
Acetilacetonato ferroso
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferrous acetylacetonate, also known as iron(II) acetylacetonate, is a coordination complex derived from the acetylacetonate anion and iron(II) ions. This compound is part of the broader class of metal acetylacetonates, which are known for their stability and versatility in various chemical applications. The ligand acetylacetonate is a β-diketone that forms a six-membered chelate ring with the metal ion, providing stability to the complex .
Aplicaciones Científicas De Investigación
Ferrous acetylacetonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other iron complexes and as a catalyst in various organic reactions.
Biology: It serves as a model compound for studying iron-containing enzymes and their mechanisms.
Medicine: Research into its potential use in drug delivery systems and as a therapeutic agent is ongoing.
Industry: It is used in the production of magnetic materials, pigments, and as a stabilizer in polymers
Mecanismo De Acción
Target of Action
Ferrous acetylacetonate, also known as Iron (II) acetylacetonate, is a coordination complex derived from the acetylacetonate anion and iron ions . The primary targets of this compound are transition metals, where it forms a six-membered chelate ring .
Mode of Action
The interaction of ferrous acetylacetonate with its targets involves the formation of coordination complexes. The ligand acetylacetonate, a β-diketone often abbreviated as “acac”, binds to the metal ions through both oxygen atoms . This interaction results in the formation of metal enolates, which are widely used as building blocks in modern organic synthesis . The presence of β-carbonyl groups with at least one proton on the intermediate carbon atom allows a tautomeric equilibrium of the keto and enol forms .
Biochemical Pathways
The biochemical pathways affected by ferrous acetylacetonate are primarily related to its role as a catalyst in organic syntheses . It’s also been suggested that ferrous acetylacetonate may play a role in the process of ferroptosis, an iron-dependent form of cell death characterized by uncontrolled lipid peroxidation .
Result of Action
The molecular and cellular effects of ferrous acetylacetonate’s action are largely dependent on its role in the specific reaction or process. For instance, in catalysis, it can facilitate various reactions, leading to the formation of desired products . In the context of ferroptosis, it may contribute to cell death through the induction of lipid peroxidation .
Action Environment
The action, efficacy, and stability of ferrous acetylacetonate can be influenced by various environmental factors. For example, the ligand field of high-spin Cr(II) can be used as a switch to chemically tailor the occurrence of metal–ligand redox events . Additionally, the reaction environment, including factors such as pH, temperature, and the presence of other compounds, can impact the compound’s action .
Análisis Bioquímico
Biochemical Properties
Ferrous acetylacetonate plays a significant role in various biochemical reactions. It serves as a precursor for nanoparticle research, polymer science, and catalysis . Metal enolates, such as ferrous acetylacetonate, are widely used as building blocks in modern organic synthesis
Cellular Effects
Some metal acetylacetonates have been found to generate reactive oxygen species and disrupt mitochondrial membrane potential, leading to apoptosis
Molecular Mechanism
The molecular mechanism of ferrous acetylacetonate involves its interaction with biomolecules at the molecular level. It forms a six-membered chelate ring with both oxygen atoms binding to the metal . This structure is crucial for its reactivity and regio- and stereoselectivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of ferrous acetylacetonate typically involves the reaction of iron(II) salts with acetylacetone in the presence of a base. The general reaction can be represented as follows: [ \text{Fe}^{2+} + 2 \text{Hacac} \rightarrow \text{Fe(acac)}_2 + 2 \text{H}^+ ] In this reaction, the iron(II) ion reacts with acetylacetone (Hacac) to form ferrous acetylacetonate (Fe(acac)2) and hydrogen ions. The addition of a base helps to deprotonate the acetylacetone, shifting the equilibrium towards the formation of the complex .
Industrial Production Methods: Industrial production of ferrous acetylacetonate follows similar principles but often involves more controlled conditions to ensure high purity and yield. The process may include steps such as recrystallization from hot petroleum ether to obtain pure crystalline samples .
Análisis De Reacciones Químicas
Types of Reactions: Ferrous acetylacetonate undergoes various types of chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under appropriate conditions.
Substitution: The acetylacetonate ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used to oxidize ferrous acetylacetonate.
Substitution: Ligand substitution reactions often involve the use of other chelating agents or ligands that can displace the acetylacetonate ligands.
Major Products:
Oxidation: The oxidation of ferrous acetylacetonate typically results in the formation of ferric acetylacetonate (iron(III) acetylacetonate).
Substitution: Substitution reactions yield new metal-ligand complexes depending on the substituting ligand
Comparación Con Compuestos Similares
Ferric Acetylacetonate (Iron(III) Acetylacetonate): Similar in structure but with iron in the +3 oxidation state.
Cobalt Acetylacetonate: Contains cobalt instead of iron and exhibits different magnetic and catalytic properties.
Nickel Acetylacetonate: Contains nickel and is used in different catalytic applications.
Uniqueness: Ferrous acetylacetonate is unique due to its specific oxidation state and the stability provided by the acetylacetonate ligands. This stability makes it a valuable compound in various chemical and industrial applications .
Propiedades
Número CAS |
14024-17-0 |
|---|---|
Fórmula molecular |
C10H16FeO4 |
Peso molecular |
256.08 g/mol |
Nombre IUPAC |
(Z)-4-hydroxypent-3-en-2-one;iron |
InChI |
InChI=1S/2C5H8O2.Fe/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3-; |
Clave InChI |
LFKXWKGYHQXRQA-FDGPNNRMSA-N |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Fe] |
SMILES isomérico |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Fe] |
SMILES canónico |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Fe] |
| 14024-17-0 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ferrous acetylacetonate interact with organic hydroperoxides in the context of free radical polymerization?
A1: Ferrous acetylacetonate acts as a redox initiator when combined with organic hydroperoxides like cumene hydroperoxide or m-diisopropylbenzene αα′-dihydroperoxide. The ferrous ion (Fe2+) in the complex reacts with the hydroperoxide, initiating the formation of free radicals. These free radicals then go on to initiate the polymerization of monomers like styrene. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















